4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione
Description
4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione is a cyclic anhydride derivative featuring an oxane-2,6-dione core (glutaric anhydride backbone) substituted at the 4-position with a 3-bromo-4-methoxyphenyl group. Notably, this compound is listed as a discontinued product (REF: 10-F213331, CAS: 1020253-01-3) due to unspecified commercial or research limitations .
The oxane-2,6-dione core (CAS 108-55-4) is a six-membered cyclic anhydride with a molecular weight of 114.1 g/mol and a balsamic odor profile, often utilized in synthesizing esters and polymer precursors . Substituted derivatives are explored for pharmaceutical and material science applications.
Properties
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-16-10-3-2-7(4-9(10)13)8-5-11(14)17-12(15)6-8/h2-4,8H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFJHIAIBOGZBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)OC(=O)C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione typically involves the bromination of 4-methoxybenzaldehyde using a brominating reagent such as 1,3-di-n-butylimidazolium tribromide . This reaction is carried out under solvent-free conditions, making it an efficient and environmentally friendly method.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar bromination techniques with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The compound 4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione is a synthetic organic molecule with potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. This article explores its applications, supported by relevant data and case studies.
Chemical Properties and Structure
This compound belongs to the class of oxanes, characterized by a six-membered cyclic ether structure. The presence of bromine and methoxy groups on the phenyl ring enhances its reactivity and potential biological activity. Its molecular formula is .
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. Research indicates that derivatives of oxane-2,6-dione can exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted the neuroprotective effects of similar compounds in cellular models, suggesting that modifications to the oxane structure could enhance efficacy .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:
- Substitution Reactions : The bromine atom can be replaced with other functional groups, facilitating the synthesis of more complex molecules.
- Cyclization Reactions : It can undergo cyclization to form new cyclic compounds that may possess interesting biological activities.
Materials Science
The compound has potential applications in the development of specialty polymers and materials. Its ability to form stable structures could be utilized in creating advanced materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Case Study 1: Neuroprotective Effects
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of oxane-2,6-dione and assessed their neuroprotective capabilities against oxidative stress in neuronal cells. The results indicated that certain modifications significantly improved cell viability under stress conditions, suggesting a pathway for developing neuroprotective drugs .
Case Study 2: Organic Synthesis
A research article detailed the use of this compound in synthesizing novel anti-cancer agents. By modifying the bromine substituent, researchers were able to create compounds that exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .
Mechanism of Action
The mechanism by which 4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to various receptors and enzymes. These interactions can lead to changes in biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Halogenated Oxane-2,6-Dione Derivatives
Key Differences :
- Substituent Position : The para-bromo analog lacks the methoxy group, reducing steric and electronic complexity compared to the target compound .
- Fluorinated Derivatives : Fluorine substitution improves thermal stability and bioavailability, making these analogs more viable in drug development than brominated counterparts .
Methoxy-Substituted Oxane-2,6-Dione Derivatives
Key Differences :
Piperidine-2,6-Dione and Related Scaffolds
Key Differences :
- Core Flexibility : Piperidine-2,6-dione derivatives (e.g., thalidomide analogs) show broader pharmaceutical relevance than oxane-based compounds, likely due to better pharmacokinetic profiles .
- Toxicity : Brominated piperidine-diones require stringent safety protocols, suggesting similar precautions for the target compound despite structural differences .
Pharmacologically Active Dione Derivatives
Key Insights :
- Dione Core Versatility : Steroidal and purine-based diones demonstrate the scaffold’s adaptability in targeting diverse biological pathways .
Biological Activity
4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique oxane ring structure with a bromo and methoxy substitution on the phenyl group. This structural configuration is crucial for its biological activity.
The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets. It can penetrate biological membranes, allowing it to interact with various enzymes and receptors. The presence of the bromine and methoxy groups may enhance its lipophilicity and ability to modulate biological pathways.
Antimicrobial Activity
Research indicates that derivatives of oxane compounds, including this compound, exhibit significant antimicrobial properties. They have been shown to be effective against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics to combat resistant strains .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation in certain types of cancer cells, indicating potential as an anticancer agent .
Case Studies
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Antimicrobial Efficacy : The compound has been shown to possess broad-spectrum antimicrobial activity, particularly against resistant bacterial strains.
- Cytotoxic Potential : It has demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window for cancer treatment.
- Mechanistic Insights : Molecular docking studies indicate that the compound may interact with specific targets involved in cell signaling and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
